molecular formula C12H19NO B12210459 (3-Methoxypropyl)(1-phenylethyl)amine

(3-Methoxypropyl)(1-phenylethyl)amine

Cat. No.: B12210459
M. Wt: 193.28 g/mol
InChI Key: VLBSCXSIAIBDAL-UHFFFAOYSA-N
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Description

(3-Methoxypropyl)(1-phenylethyl)amine is an organic compound with the molecular formula C12H19NO It is a derivative of phenylethylamine, featuring a methoxypropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypropyl)(1-phenylethyl)amine typically involves the reaction of 3-methoxypropanol with 1-phenylethylamine. One common method involves using a catalyst such as Cu-Co/Al2O3-diatomite. The reaction is carried out under specific conditions of temperature and pressure, where 3-methoxypropanol is mixed with ammonia gas and hydrogen, preheated, and then passed through a fixed-bed reactor . The resulting product is then condensed and cooled to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high conversion rates and selectivity, minimizing side products and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypropyl)(1-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Oxides and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Methoxypropyl)(1-phenylethyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular responses.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)(1-phenylethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with amine oxidases, leading to the oxidation of the amine group and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A simpler analog without the methoxypropyl group.

    Methoxyphenylethylamine: Contains a methoxy group on the phenyl ring instead of the propyl chain.

    Propylamine: Lacks the phenyl group and methoxy substitution.

Uniqueness

(3-Methoxypropyl)(1-phenylethyl)amine is unique due to the presence of both the methoxypropyl and phenylethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-methoxy-N-(1-phenylethyl)propan-1-amine

InChI

InChI=1S/C12H19NO/c1-11(13-9-6-10-14-2)12-7-4-3-5-8-12/h3-5,7-8,11,13H,6,9-10H2,1-2H3

InChI Key

VLBSCXSIAIBDAL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NCCCOC

Origin of Product

United States

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